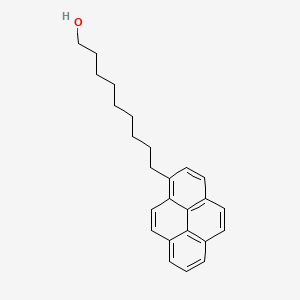

1-Pyrenenonanol

Description

Structure

3D Structure

Properties

CAS No. |

72165-44-7 |

|---|---|

Molecular Formula |

C25H28O |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

9-pyren-1-ylnonan-1-ol |

InChI |

InChI=1S/C25H28O/c26-18-7-5-3-1-2-4-6-9-19-12-13-22-15-14-20-10-8-11-21-16-17-23(19)25(22)24(20)21/h8,10-17,26H,1-7,9,18H2 |

InChI Key |

XONGYIYZAPSTOV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCO |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCO |

Other CAS No. |

72165-44-7 |

Synonyms |

9-(1'-pyrene)nonanol P9OH |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Pyrenenonanol

Established Synthetic Routes to 1-Pyrenenonanol

Traditional methods for synthesizing this compound and similar long-chain pyrene (B120774) derivatives rely on well-documented reactions that build the final molecule in a stepwise fashion. These routes typically involve the formation of a pyrene-ketone intermediate followed by reduction, or the use of organometallic reagents.

A primary and robust method for introducing an alkyl chain onto the pyrene core is the Friedel-Crafts acylation. beilstein-journals.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction is highly regioselective for pyrene, favoring substitution at the 1, 3, 6, and 8 positions. scielo.br

The synthesis of this compound via this pathway can be conceptualized in two main steps:

Friedel-Crafts Acylation: Pyrene is reacted with nonanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction attaches a nine-carbon acyl group to the 1-position of the pyrene ring, forming the intermediate 1-nonanoylpyrene. The reaction is an established method for creating aromatic ketones. beilstein-journals.orgmasterorganicchemistry.comresearchgate.netgoogle.com

Reduction: The resulting ketone is then reduced to the corresponding secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) can be employed for this transformation, converting the carbonyl group of 1-nonanoylpyrene into the hydroxyl group of this compound. This reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. wikipedia.orgrsc.org

A Chinese patent describes a similar multi-step process starting with a Friedel-Crafts reaction between pyrene and acetyl chloride to form acetylpyrene, which is then converted through oxidation and saponification to 1-pyrenol. google.com This illustrates the utility of the Friedel-Crafts reaction as a key initial step in functionalizing the pyrene core.

An alternative to the Friedel-Crafts acylation route involves the use of Grignard reagents. This strategy reverses the polarity of the pyrene synthon, making it a nucleophile.

The synthesis using a Grignard reagent proceeds as follows:

Formation of the Grignard Reagent: The synthesis begins with a halogenated pyrene, typically 1-bromopyrene. mdpi.com This precursor is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to produce 1-pyrenemagnesium bromide. urfu.ruresearchgate.net This organometallic compound is a potent nucleophile. urfu.ruuky.edu

Nucleophilic Attack on an Aldehyde: The prepared Grignard reagent is then reacted with nonanal, a nine-carbon aldehyde. The nucleophilic pyrene anion attacks the electrophilic carbonyl carbon of the aldehyde. organicchemistrytutor.commasterorganicchemistry.com

Protonation: An acidic workup step follows, where a proton source is added to protonate the intermediate alkoxide, yielding the final product, this compound. organicchemistrytutor.com

This method provides a powerful alternative for C-C bond formation and is particularly useful for synthesizing specific alcohol isomers by choosing the appropriate aldehyde or ketone. masterorganicchemistry.com

| Feature | Friedel-Crafts Acylation Route | Grignard Reaction Route |

|---|---|---|

| Starting Pyrene Material | Pyrene | 1-Bromopyrene |

| Key Reagents | Nonanoyl chloride, Aluminum chloride (AlCl₃), Sodium borohydride (NaBH₄) | Magnesium (Mg), Nonanal |

| Key Intermediates | 1-Nonanoylpyrene (ketone) | 1-Pyrenemagnesium bromide (Grignard reagent) |

| Primary Bond Formation | Electrophilic attack on pyrene ring | Nucleophilic attack by pyrene Grignard reagent on aldehyde |

| Advantages | High regioselectivity for the pyrene core; uses readily available starting materials. scielo.br | Versatile; allows for combination of various Grignard reagents and carbonyl compounds. organicchemistrytutor.commasterorganicchemistry.com |

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles are being applied to the synthesis of pyrene derivatives, focusing on catalytic methods and sustainable practices to reduce waste and energy consumption. wikipedia.orgepa.gov

Recent advances have focused on the direct C-H functionalization of pyrene, which avoids the need for pre-functionalized starting materials like bromopyrene. mdpi.com Transition-metal catalysis, particularly with iridium, rhodium, or palladium, has emerged as a powerful tool for this purpose.

Iridium-Catalyzed Borylation: Iridium catalysts can selectively activate C-H bonds at the 2- and 7-positions of pyrene to install boryl groups (e.g., Bpin). rsc.orgmdpi.comacs.org These borylated pyrenes are versatile intermediates that can undergo subsequent Suzuki-Miyaura cross-coupling reactions with an appropriate nine-carbon alkyl halide to form the carbon-carbon bond. acs.org A final functional group interconversion would be required to install the terminal alcohol.

Rhodium-Catalyzed Alkylation: Rhodium complexes have been shown to catalyze the hydroarylation of olefins, where a C-H bond of an aromatic compound adds across a double bond. unizar.es A tandem isomerization-hydroarylation sequence could potentially be developed to conjugate a nonene derivative to the pyrene core.

While these methods are more complex and may not be the most direct route to this compound itself, they represent the forefront of catalytic strategies for pyrene-alkyl conjugation, offering high selectivity and functional group tolerance. mdpi.com

The principles of green chemistry aim to design chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. epa.govmlsu.ac.inorganic-chemistry.org

For a synthesis like that of this compound, these paradigms suggest several improvements:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Addition reactions, such as the Grignard reaction, generally have a higher atom economy than substitution reactions that generate stoichiometric byproducts.

Use of Catalysts: Catalytic reagents are preferred over stoichiometric ones. epa.gov For the Friedel-Crafts route, developing a recyclable, solid acid catalyst to replace the large quantities of AlCl₃, which generate significant aqueous waste during workup, would be a key green improvement.

Solvent-Free Conditions: Mechanochemistry, or performing reactions by milling solids together, can eliminate the need for hazardous solvents. beilstein-journals.org A solvent-free Friedel-Crafts acylation of pyrene has been demonstrated, offering a greener alternative to traditional methods that use toxic solvents like halogenated hydrocarbons. beilstein-journals.org

Reducing Derivatives: Syntheses should be designed to minimize the use of protecting groups or temporary modifications, as these steps add reagents and generate waste. acs.org Direct C-H functionalization is a prime example of this principle in action. mdpi.com

Adopting these strategies can lead to more sustainable production paradigms for this compound and other valuable pyrene-based chemical probes.

Purification and Isolation Techniques for Research-Grade this compound

Obtaining high-purity this compound is critical for its application in sensitive fluorescence-based assays. Following synthesis, the crude product is a mixture containing unreacted starting materials, reagents, and byproducts. A multi-step purification process is therefore essential.

Common techniques for purifying pyrene derivatives include:

Column Chromatography: This is a standard and highly effective method for separating the desired product from impurities. nih.gov The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through. nih.gov For a molecule like this compound, a gradient of nonpolar to polar solvents, such as a hexane (B92381)/ethyl acetate (B1210297) mixture, would effectively separate the relatively nonpolar pyrene starting material from the more polar alcohol product.

Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent can be an excellent method for removing small amounts of impurities, yielding a highly crystalline, pure product.

Solid-Phase Extraction (SPE): For rapid purification, especially for multiple small-scale preparations, SPE cartridges can be used. An amino-stationary phase cartridge has been successfully used for the rapid isolation of benzo(a)pyrene from complex mixtures, a technique that could be adapted for this compound. oup.com This method is faster than traditional column chromatography. oup.com

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity standards, preparative HPLC can be employed. This technique offers superior separation power and is often used as a final polishing step for research-grade materials. researchgate.net

The choice of method depends on the scale of the synthesis and the required purity level of the final compound. Often, a combination of these techniques is used to achieve research-grade this compound.

| Technique | Principle | Application/Advantage | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). | Primary workhorse for purification; separates compounds with different polarities. | nih.gov |

| Recrystallization | Separation based on differences in solubility in a specific solvent at different temperatures. | Excellent for final purification of solid products to achieve high crystallinity and purity. | gdut.edu.cn |

| Solid-Phase Extraction (SPE) | A rapid form of chromatography using pre-packed cartridges for sample cleanup. | Much faster than gravity column chromatography; suitable for parallel sample preparation. | oup.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to force solvent through a densely packed column. | Used for achieving very high purity (analytical or preparative scale); ideal for final product analysis and purification. | researchgate.net |

Chromatographic Separation Methodologies

The purification of this compound from reaction mixtures containing unreacted precursors, intermediates, and side-products is critical to obtaining a high-purity final product. Chromatographic techniques are indispensable for this purpose, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase.

Column Chromatography is a fundamental technique used for the purification of pyrene derivatives. rsc.orgscielo.br The crude product is typically adsorbed onto a solid support (stationary phase) packed into a column, and a solvent or solvent mixture (mobile phase) is passed through to elute the components at different rates. For compounds similar to this compound, both silica gel and alumina (B75360) are effective stationary phases. rsc.orgacs.org The choice of eluent is crucial for achieving good separation; common systems include gradients of hexane and dichloromethane (B109758) or pentane (B18724) and dichloromethane. scielo.bracs.org

High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution and purity. For pyrene fatty acids, which are structurally related to this compound, reverse-phase HPLC (RP-HPLC) has proven highly effective. nih.gov In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. This technique successfully separates contaminants that may not be visible by thin-layer chromatography (TLC), achieving purities exceeding 99%. nih.gov Due to the hydrophobicity of the pyrene moiety, RP-HPLC is an excellent method for purifying long-chain derivatives up to certain lengths. eurogentec.com

Below is a table summarizing chromatographic methods applicable to the purification of this compound and related compounds.

| Chromatography Technique | Stationary Phase | Mobile Phase (Eluent) | Application/Notes | Reference |

| Column Chromatography | Silica Gel | Hexane/Dichloromethane | Purification of various pyrene derivatives. scielo.br | scielo.br |

| Column Chromatography | Alumina (basic) | Pentane/Dichloromethane | Used for purifying aminopyrene derivatives. acs.org | acs.org |

| Column Chromatography | Florisil | Not specified | Removal of impurities like 1,2,3,6,7,8-hexahydropyrene (B104253) from crude pyrene products. rsc.org | rsc.org |

| Reverse-Phase HPLC (RP-HPLC) | C18-silica | Not specified | Achieved 99.98% purity for pyrene decanoic acid, separating impurities not resolved by TLC. nih.gov | nih.gov |

Advanced Crystallization and Precipitation Protocols

Following initial purification by chromatography, crystallization and precipitation are employed to achieve the highest possible purity and to obtain the compound in a solid, often crystalline, form. These methods rely on the principle of differential solubility of the target compound and impurities in a given solvent system at varying temperatures or solvent compositions.

Recrystallization is a widely used technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For pyrene derivatives, recrystallization from hexane or by slow evaporation from a mixed solvent system like dichloromethane/hexane has been reported to yield crystalline products. acs.org

Precipitation is another effective method, often used when a well-defined crystalline structure is not easily obtained or required. This involves dissolving the crude product in a good solvent and then adding an "anti-solvent" in which the compound is insoluble, causing it to precipitate out of the solution. For example, a pyrene derivative was purified by dissolving it in a solvent and then inducing precipitation by adding cold hexane. scielo.br

Layer Diffusion is a more advanced crystallization technique that can yield high-quality single crystals. This method involves carefully layering a solution of the compound with a miscible anti-solvent. Slow diffusion at the interface between the two layers gradually reduces the solubility of the compound, promoting the slow growth of crystals. This technique has been successfully used for pyrene derivatives by layering a dichloromethane solution with methanol (B129727). acs.org

A summary of these protocols as applied to pyrene-based compounds is presented in the table below.

| Purification Protocol | Solvent System | Procedure | Outcome | Reference |

| Recrystallization | Hexane | The compound is dissolved in hot hexane and allowed to cool, yielding colorless needles. | Crystalline Solid | acs.org |

| Recrystallization | Dichloromethane/Hexane | Slow evaporation of a 1:1 solution under an inert atmosphere. | Crystalline Plates | acs.org |

| Precipitation | Chloroform/Hexane | The crude product is dissolved in chloroform, followed by precipitation in cold hexane. | Solid Powder | scielo.br |

| Layer Diffusion | Dichloromethane/Methanol | A solution of the compound in dichloromethane is layered with methanol to induce slow crystallization. | Crystalline Solid | acs.org |

Chemical Reactivity and Derivatization Studies of 1 Pyrenenonanol

Photochemical Reactivity of 1-Pyrenenonanol

Detailed experimental studies focusing specifically on the photochemical reactivity of this compound are not available in the provided search results. While the photochemistry of the pyrene (B120774) chromophore is well-documented, the specific effects of the nonanol substituent on the photoexcitation, emission, and transformation processes have not been detailed. Pyrene itself is known for its high fluorescence quantum yield and long-lived excited states.

Photoexcitation and Emission Mechanisms

Specific data on the photoexcitation and emission mechanisms of this compound, including absorption and emission maxima, quantum yields, and excited-state lifetimes, are not present in the search results. For the general pyrene chromophore, excitation into its S2 state is followed by rapid internal conversion to the S1 state, from which fluorescence occurs. The emission spectrum of pyrene is characterized by a well-resolved vibrational structure that is sensitive to the polarity of the environment.

Intramolecular and Intermolecular Photophysical Processes

There is no specific information regarding intramolecular and intermolecular photophysical processes for this compound. The long nonanol chain might influence processes such as the formation of excimers (excited-state dimers), which is a characteristic feature of pyrene and its derivatives. nih.gov Excimer formation is highly dependent on the concentration and the ability of two pyrene moieties to come into close proximity. The flexibility and length of the nonanol chain could potentially facilitate intramolecular excimer formation in appropriately designed molecules.

Photochemical Transformations and Product Analysis

No studies detailing the photochemical transformations of this compound or the analysis of its photoproducts were found. The parent pyrene can undergo various photochemical reactions, including photooxidation and photoreactions with other molecules. tandfonline.comresearchgate.net For instance, photochemical oxidation of pyrene can lead to the formation of pyrenequinones. tandfonline.com Substituted pyrenes, such as nitropyrenes, have been shown to undergo photochemical transformations to yield products like hydroxypyrenes. nih.gov However, the specific reaction pathways for this compound under irradiation are not documented.

Electrochemical Behavior of this compound

Specific experimental data on the electrochemical behavior of this compound, such as its redox potentials and interfacial behavior, are not available in the provided search results. The electrochemical properties of the pyrene core are known, but the nonanol chain would affect solubility, adsorption, and electron transfer kinetics.

Redox Potentials and Electron Transfer Mechanisms

The redox potentials (oxidation and reduction potentials) for this compound have not been reported in the search results. The parent pyrene has a reversible reduction potential of approximately -2.17 V vs SCE in dimethylamine. acs.org The electron-donating or -withdrawing nature of a substituent can alter the redox potentials of the pyrene core. Studies on other pyrene derivatives show that the electrochemical behavior is dependent on the substituent and the experimental conditions. researchgate.netresearchgate.net For example, the oxidation onset potential of pyrene can be shifted by the introduction of functional groups. researchgate.net

Adsorption and Desorption Phenomena at Interfaces

There is no specific information on the adsorption and desorption phenomena of this compound at interfaces. The long alkyl chain would impart significant surface activity to the molecule. In studies of other pyrene derivatives with alkyl chains, π-π stacking interactions between the pyrene moiety and electrode surfaces like multi-walled carbon nanotubes have been shown to improve the stability of the adsorbed layer. The length and nature of the alkyl chain can influence the orientation and packing of the molecules on the surface, which in turn affects the electrochemical response.

Data Tables

Due to the lack of specific experimental data for this compound in the provided search results, no data tables can be generated.

Electrocatalytic Properties and Interactions

While this compound does not typically exhibit inherent electrocatalytic activity, its distinct molecular structure plays a crucial role in the development of advanced electrocatalytic systems. The primary function of this compound in this context is to serve as a molecular linker or anchor, facilitating the non-covalent immobilization of catalytically active species onto electrode surfaces, particularly carbon-based materials like carbon nanotubes (CNTs) and graphene.

The pyrene moiety of the molecule exhibits strong π-π stacking interactions with the graphitic surfaces of carbon electrodes. This spontaneous and robust interaction ensures a stable and electronically coupled attachment of the molecule to the electrode. The extended nine-carbon aliphatic chain (nonanol) then acts as a spacer, and the terminal hydroxyl group provides a reactive site for further modification or interaction with catalytic materials.

Research has demonstrated the utility of pyrene-functionalized linkers in constructing electrocatalytic platforms. For instance, pyrene derivatives can be used to anchor metal nanoparticles, enzymes, or redox-active molecules to electrode surfaces. The efficiency of these systems is often dependent on the length and nature of the alkyl chain, which can influence the distance between the catalyst and the electrode surface, thereby affecting electron transfer rates. The hydroxyl terminus of this compound offers a convenient point for covalent attachment of these catalytic entities.

Chemical Functionalization and Derivatization Strategies

The versatility of this compound as a molecular building block stems from the ability to chemically modify both its terminal hydroxyl group and the pyrene core. These modifications allow for the fine-tuning of its properties and its adaptation for a wide range of research applications.

Modification of the Hydroxyl Group for Conjugation

The terminal hydroxyl group of this compound is a primary site for chemical derivatization, enabling its conjugation to other molecules and materials. Standard organic reactions can be employed to convert the hydroxyl group into a variety of other functional groups, thereby expanding its utility.

Common modifications include esterification or etherification reactions to attach biomolecules, polymers, or other functional moieties. For example, the hydroxyl group can be reacted with a carboxylic acid-containing molecule in the presence of a coupling agent to form an ester linkage. Alternatively, it can be converted into a more reactive leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. These strategies are instrumental in tethering this compound to biological systems for imaging or to materials for sensing applications.

| Reaction Type | Reagents | Resulting Functional Group | Application |

| Esterification | Carboxylic Acid, DCC/DMAP | Ester | Biomolecule conjugation |

| Etherification | Alkyl Halide, Base | Ether | Polymer attachment |

| Tosylation | TsCl, Pyridine | Tosylate | Intermediate for nucleophilic substitution |

Pyrene Core Functionalization for Tunable Properties

The aromatic pyrene core of this compound can also undergo chemical modification, although this is often more challenging than derivatizing the hydroxyl group. Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups directly onto the pyrene ring. These modifications can significantly alter the electronic and photophysical properties of the molecule.

For instance, the introduction of electron-withdrawing or electron-donating groups onto the pyrene core can shift its absorption and emission spectra, which is advantageous for the development of fluorescent probes with specific sensing capabilities. Furthermore, functionalization of the pyrene core can influence its π-π stacking interactions, allowing for control over its self-assembly and binding affinity to graphitic surfaces.

| Functionalization Reaction | Typical Reagents | Effect on Pyrene Core | Potential Application |

| Nitration | HNO₃/H₂SO₄ | Introduction of -NO₂ group | Altered electronic properties, precursor for amino group |

| Halogenation | Br₂, FeBr₃ | Introduction of -Br group | Altered photophysical properties, synthetic handle for cross-coupling |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Introduction of an acyl group | Modified solubility and electronic properties |

Synthesis of this compound Conjugates for Specific Research Applications

The true potential of this compound is realized in the synthesis of its conjugates for targeted research applications. By combining the strategies for hydroxyl group modification and pyrene core functionalization, a diverse array of complex molecular constructs can be created.

In the field of bioimaging, this compound can be conjugated to targeting ligands, such as peptides or antibodies, to enable the specific labeling and visualization of cellular structures. Its inherent fluorescence provides the means for detection. In materials science, this compound conjugates are being explored for the development of sensors. For example, a conjugate could be designed where the fluorescence of the pyrene moiety is quenched or enhanced upon binding to a specific analyte.

The synthesis of these conjugates often involves multi-step reaction sequences, requiring careful planning and execution. The choice of synthetic route depends on the desired final structure and the chemical compatibility of the constituent parts. The result is a class of highly specialized molecules that leverage the unique properties of the pyrene scaffold for advanced scientific investigation.

Advanced Spectroscopic and Structural Characterization of 1 Pyrenenonanol and Its Research Systems

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of organic compounds in solution. For a molecule like 1-Pyrenenonanol, a suite of one-dimensional and multi-dimensional NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While specific experimental NMR data for this compound is not extensively published, the structural characterization would follow established methodologies for pyrene (B120774) derivatives. scielo.brrsc.orgnih.govresearchgate.net The ¹H NMR spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.8-8.5 ppm) corresponding to the nine protons of the pyrene ring system, and a distinct set of signals in the aliphatic region (typically δ 0.8-3.8 ppm) for the 19 protons of the nonanol chain. nih.govscielo.br Similarly, the ¹³C NMR spectrum would display signals for the 16 aromatic carbons of the pyrene core and the 9 carbons of the alkyl chain. researchgate.netceitec.czcareerendeavour.com

To resolve the complex, often overlapping signals in 1D spectra and establish definitive structural connectivity, a series of 2D NMR experiments are employed. researchgate.netgithub.io

COSY (Correlation Spectroscopy): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons within the pyrene ring and, crucially, establish the connectivity of the protons along the nonanol chain (e.g., between the -CH₂- groups from C1' to C9').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH). columbia.edu This is vital for assigning each carbon atom in the molecule by linking it to its known proton signal. For example, the proton signal for the methylene (B1212753) group attached to the pyrene ring (C1') would show a cross-peak to the corresponding C1' carbon signal. The phase of the cross-peaks in an edited HSQC can also distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.educolumbia.edu This technique is paramount for connecting different structural fragments of the molecule. In the case of this compound, HMBC would provide the definitive link between the nonanol chain and the pyrene core by showing a correlation from the protons on the C1' and C2' positions of the chain to the C1 carbon of the pyrene ring, and from the H10 proton of the pyrene ring to the C1' carbon of the chain.

The combined interpretation of these spectra allows for the complete and unambiguous assignment of every proton and carbon atom in the this compound molecule, confirming its constitution.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without requiring an identical reference standard of the analyte. The integrated intensity of an NMR signal is directly proportional to the number of nuclei contributing to it, provided the experiment is set up correctly to ensure full relaxation of all nuclei between pulses. sigmaaldrich.com

To assess the purity of a this compound sample, a certified internal standard with a known concentration and purity is added to the NMR tube. The purity of the analyte is then calculated using the following relationship:

Purity_Analyte = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std

Where:

I = Integral of the signal

N = Number of protons giving rise to the signal

MW = Molecular Weight

m = mass

Std = Internal Standard

This technique can also be used to monitor the progress of the synthesis of this compound, for instance, by tracking the disappearance of reactant signals and the appearance of product signals over time.

| Parameter | Description | Relevance to this compound Analysis |

| Analyte Signal | A well-resolved signal from this compound, e.g., the triplet from the terminal methyl group of the nonanol chain. | Used for integration (I_Analyte). |

| Internal Standard | A high-purity compound (e.g., maleic acid, dimethyl sulfone) with signals that do not overlap with analyte signals. | Provides a reference for concentration calculation (I_Std, N_Std, etc.). |

| Relaxation Delay (d1) | A delay time added at the end of each scan to allow all nuclei to return to equilibrium. It should be at least 5 times the longest T1 relaxation time. | Ensures the signal integrals are accurately proportional to the number of nuclei for both the analyte and the standard. |

| Purity Calculation | Mathematical determination of analyte purity based on the ratios of integrals, proton counts, molecular weights, and masses. | Provides a highly accurate, instrument-independent measure of the purity of the synthesized this compound. |

Advanced Mass Spectrometry for Molecular Identification and Pathway Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). iitb.ac.inmassbank.eu This allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition, thereby confirming its molecular formula. github.io For this compound, the molecular formula is C₂₅H₂₈O.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements.

Table of Theoretical Exact Mass for this compound (C₂₅H₂₈O)

| Element | Isotope | Monoisotopic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 25 | 300.000000 |

| Hydrogen | ¹H | 1.007825 | 28 | 28.219100 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 344.214015 |

An HRMS experiment that yields a measured mass within a few parts per million (ppm) of this calculated value provides strong evidence for the successful synthesis of this compound.

Tandem Mass Spectrometry (MS/MS) is a multi-stage process used to determine the structure of a molecule. researchgate.net In the first stage, the intact molecule is ionized to form a precursor ion (e.g., [M+H]⁺). This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. researchgate.netslideshare.net The masses of these product ions are analyzed in the second stage, providing a fragmentation pattern that acts as a structural fingerprint. libretexts.org

For this compound (MW: 344.21), the MS/MS fragmentation pattern would be expected to show characteristic losses related to its structure:

Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z [M+H - H₂O]⁺.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would involve cleavage between C1' and C2' of the nonanol chain.

Cleavage of the Alkyl Chain: Fragmentation can occur at various points along the C₉H₁₉ alkyl chain, leading to a series of product ions separated by 14 Da (-CH₂-).

Formation of Pyrenylmethyl Cation: A prominent fragment corresponding to the stable pyrenylmethyl cation ([C₁₇H₁₁]⁺, m/z 215.09) would be a strong indicator of the core structure.

Table of Predicted MS/MS Fragments for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Description of Neutral Loss |

|---|---|---|

| 345.22 ([M+H]⁺) | 327.21 | Loss of H₂O |

| 345.22 ([M+H]⁺) | 215.09 | Cleavage of the C1-C1' bond, forming the pyrenylmethyl cation |

Time-Resolved and Steady-State Fluorescence Spectroscopy Investigations

The pyrene moiety is a well-known fluorophore, and its photophysical properties are central to the function of this compound as a molecular probe. core.ac.uk Fluorescence spectroscopy provides detailed information about the electronic structure and excited-state dynamics of the molecule. montana.edu

Steady-State Fluorescence Spectroscopy involves exciting the sample with a continuous light source and measuring the resulting emission spectrum. mdpi.com Key findings from steady-state measurements on pyrene derivatives include:

Vibronic Structure: The emission spectrum of the pyrene monomer typically exhibits a characteristic, well-resolved vibronic structure with multiple peaks (e.g., around 373, 384, and 394 nm). The ratio of the intensities of these peaks (e.g., I₁/I₃) is highly sensitive to the polarity of the fluorophore's microenvironment. core.ac.uk

Stokes Shift: The difference in wavelength between the maximum of the absorption (excitation) and emission spectra is known as the Stokes shift. Pyrene derivatives generally show a defined Stokes shift. researchgate.netresearchgate.net

Excimer Formation: At higher concentrations, an excited pyrene molecule can interact with a ground-state pyrene molecule to form an "excimer" (excited dimer). This results in a new, broad, structureless emission band at a longer wavelength (typically ~470-500 nm), accompanied by a decrease in the monomer fluorescence. core.ac.uk The nonanol chain of this compound can influence its aggregation behavior and thus the propensity for excimer formation.

Time-Resolved Fluorescence Spectroscopy measures the decay of fluorescence intensity over time after excitation with a very short pulse of light. bmglabtech.com This provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. picoquant.commdpi.comhoriba.com

Long Fluorescence Lifetime: A key characteristic of the pyrene monomer is its exceptionally long fluorescence lifetime, often in the range of tens to hundreds of nanoseconds, which is significantly longer than most endogenous fluorophores found in biological systems. picoquant.com

Background Rejection: This long lifetime is advantageous in complex environments like cell extracts, which often have high background autofluorescence with short lifetimes (typically <10 ns). By using time-gated detection, where the signal is only collected after a short delay following the excitation pulse, the short-lived background fluorescence can be eliminated, allowing for the specific detection of the long-lived pyrene signal. bmglabtech.com

Multi-Exponential Decays: The fluorescence decay of this compound may be complex and require fitting to a multi-exponential model. This can indicate the presence of multiple species (e.g., monomer and excimer, which have different lifetimes) or that the molecule exists in different local environments. picoquant.com

Table of Representative Photophysical Properties for Pyrene Derivatives

| Property | Typical Value/Observation | Significance for this compound |

|---|---|---|

| Absorption Maxima (λ_abs) | ~345 nm | Corresponds to the S₀ → S₂ transition of the pyrene core. mdpi.com |

| Monomer Emission Maxima (λ_em) | ~373, 384, 394 nm | Fine structure is sensitive to solvent polarity. |

| Excimer Emission Maximum (λ_em) | ~480 nm | Broad, structureless band indicating molecular aggregation. core.ac.uk |

| Fluorescence Quantum Yield (Φ_f) | Can be high (~0.3-0.8) in non-polar solvents, but is quenched in polar solvents. rsc.org | Measures the efficiency of the fluorescence process. |

| Monomer Fluorescence Lifetime (τ) | 10 - 400 ns | Long lifetime allows for time-gated detection to reduce background noise. picoquant.com |

Excimer and Monomer Fluorescence Emission Analysis

Pyrene and its derivatives, including this compound, are renowned for their unique fluorescence properties, particularly the formation of an "excimer" (excited state dimer). When a pyrene molecule in its electronically excited state (S1) encounters a ground state molecule (S0) in close proximity, they can form an excited dimer. colostate.edu This excimer has its own distinct, broad, and structureless fluorescence emission at a longer wavelength (around 460-480 nm) compared to the structured, shorter-wavelength fluorescence of the monomer (individual molecule), which typically appears between 375 nm and 405 nm. nih.govnih.gov

The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is a powerful tool for probing the microenvironment of the probe. koreascience.kr This ratio is highly sensitive to the distance and relative orientation of the pyrene moieties. An increase in the local concentration or a decrease in the distance between this compound molecules leads to a higher probability of excimer formation and thus an increase in the Ie/Im ratio. nih.govnih.gov This principle is widely used to study phenomena such as membrane fluidity, protein conformation, and the formation of supramolecular assemblies. nih.govkoreascience.krrsc.org For instance, a high excimer-to-monomer ratio can indicate a fluid environment where the probes can readily diffuse and interact, or it can signify the formation of aggregates or clusters where the pyrene groups are held in close proximity. nih.govkoreascience.kr Conversely, a low ratio suggests a more rigid environment or greater separation between the probes.

| Parameter | Description | Typical Wavelength (nm) | Information Gained |

|---|---|---|---|

| Monomer Emission | Fluorescence from an individual excited this compound molecule. | 375 - 405 | Probe's polarity and local environment. |

| Excimer Emission | Fluorescence from an excited state dimer of this compound. | ~460 - 480 | Probe proximity, local concentration, and micro-viscosity. |

| Ie/Im Ratio | Ratio of excimer to monomer fluorescence intensity. | N/A | Quantitative measure of probe interaction and environmental fluidity. |

Fluorescence Lifetime Measurements for Environmental Sensitivity

Fluorescence lifetime is the average time a fluorophore, such as this compound, spends in the excited state before returning to the ground state. nih.govsigmaaldrich.com This parameter is an intrinsic property of the fluorophore but can be significantly influenced by its immediate environment. sigmaaldrich.comqutools.com Unlike fluorescence intensity, lifetime measurements are generally independent of the probe concentration, which can be a significant advantage in quantitative studies. sigmaaldrich.com

The fluorescence lifetime of this compound can be altered by various factors, including solvent polarity, viscosity, and the presence of quenching agents like molecular oxygen. colostate.edunih.gov For instance, in a more viscous environment, the rotational and vibrational motions of the molecule are restricted, which can lead to a longer fluorescence lifetime. Conversely, the presence of quenchers that provide a non-radiative pathway for de-excitation will shorten the lifetime. colostate.edunih.gov

Time-Correlated Single Photon Counting (TCSPC) is a common and robust technique used to measure fluorescence lifetimes. qutools.com By analyzing the decay of the fluorescence signal over time, researchers can obtain valuable information about the local environment of the this compound probe. nih.govqutools.com For example, biexponential or multiexponential decay kinetics can indicate that the probe exists in multiple, distinct microenvironments.

| Technique | Principle | Key Parameter Measured | Environmental Factors Influencing Measurement |

|---|---|---|---|

| Time-Correlated Single Photon Counting (TCSPC) | Measures the time delay between an excitation pulse and the detection of an emitted photon, building a histogram of decay times. qutools.com | Fluorescence Lifetime (τ) | Solvent polarity, viscosity, temperature, presence of quenchers. colostate.edunih.gov |

Polarization and Anisotropy Studies of this compound in Ordered Systems

Fluorescence polarization or anisotropy measurements provide insights into the rotational mobility of a fluorescent probe. picoquant.comhoriba.com When a population of fluorophores is excited with plane-polarized light, only those molecules with their absorption transition dipole moments aligned with the polarization plane of the light will be preferentially excited. The subsequent emission will also be polarized, but the degree of polarization will depend on how much the molecule has rotated during the time it was in the excited state. picoquant.com

In an ordered system, such as a lipid membrane or a liquid crystal, the rotational motion of this compound can be restricted. By measuring the steady-state or time-resolved fluorescence anisotropy, one can obtain information about the local order and viscosity of the system. A high anisotropy value indicates restricted motion, suggesting a highly ordered or viscous environment. Conversely, a low anisotropy value suggests greater rotational freedom. picoquant.comhoriba.com

| Parameter | Definition | Information Obtained |

|---|---|---|

| Fluorescence Anisotropy (r) | A measure of the depolarization of fluorescence emission due to molecular rotation. horiba.com | Rotational mobility, local viscosity, and order of the probe's environment. picoquant.com |

| Rotational Correlation Time (θ) | The characteristic time for a molecule to rotate through a significant angle. | Quantitative information on the size and shape of the rotating unit and the viscosity of the medium. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. nih.govksu.edu.sa These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational energies of their chemical bonds. uni-siegen.deedinst.com

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the molecule's dipole moment. ksu.edu.saedinst.com It is particularly sensitive to polar bonds, such as the hydroxyl (-OH) group in this compound. The stretching vibration of the O-H bond typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the pyrene ring and the nonanol chain would be observed in the 2850-3100 cm⁻¹ region, while the aromatic C=C stretching vibrations of the pyrene core would appear in the 1450-1600 cm⁻¹ range. spectroscopyonline.com

Raman spectroscopy, on the other hand, is a light scattering technique. It is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.saedinst.com Raman is often complementary to IR spectroscopy, as vibrations that are weak in IR may be strong in Raman, and vice versa. nih.gov For this compound, the symmetric breathing modes of the pyrene ring are typically strong in the Raman spectrum, providing a characteristic fingerprint of the aromatic moiety.

| Spectroscopic Technique | Principle | Key Functional Groups in this compound Detected | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Measures the absorption of IR radiation causing changes in the dipole moment. ksu.edu.sa | O-H stretch, C-H stretch (aliphatic and aromatic), C=C stretch (aromatic) | 3200-3600 (O-H), 2850-3100 (C-H), 1450-1600 (C=C) |

| Raman Spectroscopy | Measures the inelastic scattering of light due to changes in polarizability. ksu.edu.sa | Symmetric ring breathing modes of pyrene, C-C skeletal vibrations | ~1000-1600 (ring modes) |

X-ray Diffraction and Scattering Techniques for Structural Insights (If applicable to crystalline forms or organized assemblies)

For polycrystalline or powdered samples of this compound, powder X-ray diffraction (PXRD) can be used for phase identification and to assess the degree of crystallinity. anton-paar.comrigaku.com The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint of the crystalline phase. rigaku.com

In cases where this compound forms organized assemblies, such as micelles or liquid crystalline phases, small-angle X-ray scattering (SAXS) can provide information about the size, shape, and arrangement of these supramolecular structures.

Electron Microscopy Techniques for Morphological Characterization of Assemblies (e.g., SEM, TEM, AFM)

Electron microscopy techniques are invaluable for visualizing the morphology of self-assembled structures of this compound at the nanoscale.

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultrathin sample to create an image. thermofisher.comnanoscience.com TEM offers higher resolution than SEM and can reveal the internal structure of assemblies, such as the lamellar or vesicular nature of self-assembled structures. measurlabs.com

Atomic Force Microscopy (AFM) uses a sharp probe to scan the surface of a sample, providing a three-dimensional topographic map with very high resolution. afmworkshop.comnanosurf.com A key advantage of AFM is its ability to image samples in both air and liquid environments, which is particularly useful for studying the self-assembly of this compound in solution. nanosurf.com

| Technique | Principle | Information Obtained about this compound Assemblies | Typical Resolution |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Scans the surface with a focused electron beam, detecting secondary or backscattered electrons. thermofisher.com | Surface morphology, size, and shape of aggregates. | 1-10 nm nanosurf.com |

| Transmission Electron Microscopy (TEM) | Transmits electrons through a thin specimen to form an image. nanoscience.com | Internal structure, size, and shape of assemblies. | Down to <0.1 nm measurlabs.com |

| Atomic Force Microscopy (AFM) | Scans the surface with a sharp probe, measuring tip-sample interactions. nanosurf.com | 3D topography, height, and mechanical properties of assemblies. | Sub-nanometer vertical resolution nanosurf.com |

Applications of 1 Pyrenenonanol in Advanced Research Fields

Molecular Probes and Biosensing Applications

The distinct fluorescence characteristics of pyrene (B120774) and its derivatives, such as 1-Pyrenenonanol, are highly sensitive to the polarity and viscosity of their immediate surroundings. This sensitivity has been widely exploited to develop molecular probes for a range of biosensing applications.

This compound and other pyrene-labeled lipids serve as versatile probes for characterizing the biophysical properties of lipid membranes. The ratio of the intensity of the monomer to the excimer fluorescence (Ie/Im) of pyrene is dependent on the local concentration and mobility of the probe, which in turn reflects the microviscosity of the membrane. An increase in membrane fluidity allows for greater diffusion and interaction of pyrene moieties, leading to a higher excimer to monomer ratio.

In a study investigating the microviscosity of synaptosomal plasma membrane vesicles (SPMV), this compound was used as a probe analogue to help determine the location of another pyrene-based probe, 1,3-di(1-pyrenyl)propane. The polarity of the probe's environment within the membrane was determined by correlating the monomer fluorescence intensity ratio to a solvent polarity parameter. The results indicated that the probes were located within the membrane, not in the highly hydrophobic core, but rather displaced towards the more polar head groups of the phospholipid molecules. nih.gov

The fine structure of pyrene's fluorescence emission spectra is also sensitive to the polarity of its environment. This property allows for the monitoring of pyrene localization within the membrane depth. By using wavelength-selective fluorescence, researchers can selectively excite pyrene molecules located either near the polar membrane-water interface or deeper within the hydrophobic core of the membrane. nih.gov This technique has been verified using pyrene derivatives of fatty acids with varying lengths, confirming the ability to discern different locations within the lipid bilayer. nih.gov

Table 1: Environmental Sensitivity of Pyrene Fluorescence

| Parameter | Description | Application in Membrane Studies |

|---|---|---|

| Monomer Emission | Exhibits a fine structure sensitive to the polarity of the microenvironment. | Reports on the polarity of the probe's location within the membrane (e.g., hydrophobic core vs. interface). nih.govnih.gov |

| Excimer Emission | Occurs when an excited-state pyrene monomer interacts with a ground-state monomer. The rate of formation is dependent on local probe concentration and mobility. | Measures membrane microviscosity and fluidity; changes in excimer formation can indicate alterations in membrane dynamics. nih.govresearchgate.net |

| Excited State Lifetime | Pyrene possesses a long fluorescence lifetime. | Allows for the study of dynamic processes occurring on a similar timescale within the membrane. researchgate.netnih.gov |

The sensitivity of pyrene's fluorescence to its local environment makes it an ideal reporter for various biochemical processes. Enzyme-activated fluorogenic probes incorporating pyrene have been developed to monitor enzyme activity. nih.gov In one such design, a quencher molecule is placed in proximity to the pyrene fluorophore. Enzymatic activity on a specific substrate linker separates the quencher from the pyrene, resulting in a restoration of fluorescence. This "turn-on" mechanism provides a direct measure of the biochemical reaction. nih.gov

For example, a DNA-based probe was designed to detect the activity of the enzyme ALKBH3, which is involved in DNA demethylation. The probe incorporated a 1-methyladenine quencher adjacent to pyrene fluorophores. The enzymatic removal of the methyl group by ALKBH3 restored the pyrene fluorescence, allowing for the quantification of enzyme activity. nih.gov Pyrene-labeled lipids are also extensively used to monitor the activity of lipolytic enzymes. researchgate.netnih.gov The enzymatic cleavage of the pyrene-labeled fatty acid from the lipid backbone alters the local environment of the pyrene, leading to a detectable change in its fluorescence signal.

Pyrene-based chemosensors have been designed for the detection of various ions and small molecules. These sensors often utilize mechanisms such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or aggregation-induced emission (AIE). mdpi.comscispace.com

For instance, a pyrene-appended Schiff base probe was developed for the sequential detection of copper (Cu²⁺) and cyanide (CN⁻) ions. The binding of Cu²⁺ to the probe initially quenches the fluorescence through a "turn-off" mechanism. Subsequent addition of CN⁻, which has a higher affinity for Cu²⁺, removes the copper ion from the probe, restoring fluorescence in a "turn-on" response. mdpi.com

In another application, pyrene-based fluorescent porous organic polymers have been synthesized for the detection of pesticides. mdpi.com These polymers exhibit strong fluorescence that is quenched upon interaction with electron-deficient pesticide molecules like trifluralin and dicloran. The porous nature of the polymer provides a large surface area for interaction, leading to high sensitivity and a rapid response. mdpi.com The quenching efficiency of these polymer sensors is significantly high, demonstrating their potential for environmental sensing. mdpi.com

Table 2: Examples of Pyrene-Based Chemosensors

| Target Analyte | Sensing Mechanism | Fluorescence Response |

|---|---|---|

| Copper (Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) / Photoinduced Electron Transfer (PET) | Turn-on or Turn-off mdpi.comresearchgate.net |

| Cyanide (CN⁻) | Displacement of a quenching ion (e.g., Cu²⁺) | Turn-on mdpi.com |

| Iron (Fe³⁺/Fe²⁺) | Chelation-Enhanced Fluorescence (CHEF) / Photoinduced Electron Transfer (PET) | Turn-on scispace.com |

| Pesticides (e.g., trifluralin) | Fluorescence Quenching | Turn-off mdpi.com |

Materials Science and Engineering Research

Fabrication and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a solid substrate. mdpi.comrsc.org The fabrication of SAMs typically involves molecules with a specific head group that has a strong affinity for the substrate, a hydrocarbon chain, and a terminal functional group. Alkanethiols on gold are a classic example, where the sulfur head group binds strongly to the gold surface. rsc.orgpiketech.com

While this compound lacks a traditional thiol headgroup for strong chemisorption onto gold, its structure, consisting of a long alkyl (nonanol) chain and a large, flat pyrene terminal group, makes it a candidate for forming physically adsorbed monolayers on various substrates, particularly those with hydrophobic surfaces. The formation of such layers would be driven by van der Waals interactions between the alkyl chains and π-stacking interactions between the pyrene moieties.

The characterization of such potential this compound monolayers would involve a suite of surface-sensitive analytical techniques:

Contact Angle Goniometry: This technique measures the wettability of the surface. A SAM of this compound would be expected to create a hydrophobic surface, resulting in a high contact angle with water.

Fourier Transform Infrared Spectroscopy (FTIR): Specifically, grazing angle specular reflectance FTIR can be used to determine the conformational order of the alkyl chains within the monolayer on reflective substrates like gold. piketech.com

Ellipsometry: This method would be used to measure the thickness of the monolayer, which should correspond to the length of the this compound molecule.

Scanning Tunneling Microscopy (STM): For SAMs on conductive substrates, STM can provide atomic-level resolution images of the monolayer's structure, revealing the packing arrangement of the molecules. rsc.org

The table below outlines the primary techniques for characterizing SAMs and the information they provide.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Surface energy and wettability |

| FTIR Spectroscopy | Molecular orientation and conformational order |

| Ellipsometry | Monolayer thickness |

| Scanning Tunneling Microscopy (STM) | Surface morphology and molecular packing |

Integration into Polymeric Matrices and Hydrogels for Functional Materials

The incorporation of functional molecules into polymeric matrices and hydrogels is a common strategy for creating advanced materials with tailored properties. mdpi.com Hydrogels, being three-dimensional networks of hydrophilic polymers, can absorb large amounts of water and are widely used in biomedical applications. mdpi.comnih.govnih.govresearchgate.net

This compound can be physically entrapped within the porous network of a hydrogel or blended into a polymeric matrix. The key to its utility in these materials lies in the unique photophysical properties of its pyrene headgroup. Pyrene is a well-known fluorescent probe whose emission spectrum is highly sensitive to the polarity of its local microenvironment. This property can be exploited to:

Monitor Polymerization and Cross-linking: The change in the local environment during the formation of a polymer network can be tracked by observing the changes in the fluorescence of embedded this compound.

Probe Hydrogel Structure: It can provide information on the hydrophobicity and water content of different domains within the hydrogel.

Study Drug Release: If this compound is co-encapsulated with a therapeutic agent, its fluorescence can be used to monitor the release process and the integrity of the hydrogel matrix. mdpi.com

The long nonanol tail of this compound enhances its compatibility with the polymer matrix, promoting better dispersion and preventing leaching from the material.

Applications in Nanoscience and Nanotechnology Research

The intrinsic properties of the pyrene molecule make it a valuable component in the field of nanoscience and nanotechnology. Pyrene-functionalized molecules are explored for their ability to self-assemble into well-defined nanoscale structures. nih.gov

The amphiphilic nature of this compound (hydrophobic pyrene and alkyl chain) suggests its potential use in the formation of nano-assemblies such as micelles or vesicles in aqueous solutions. In nanotechnology, it could be incorporated into various nanostructures to serve as a fluorescent reporter:

Functionalization of Nanoparticles: this compound could be adsorbed onto the surface of gold or other nanoparticles, imparting fluorescence to the particles and allowing them to be tracked in biological systems. rsc.org

Probes in Lipid Nanoparticles: When incorporated into lipid-based nanocarriers, it can report on the integrity of the lipid membrane and the release of encapsulated contents.

Component of Nano-arrays: The ability of pyrene to form excimers (excited-state dimers) with a characteristic red-shifted fluorescence when molecules are in close proximity can be used. Nucleic acids can serve as scaffolds to arrange pyrene moieties into arrays, and the resulting excimer fluorescence is a sensitive indicator of the structure. nih.gov this compound could be similarly organized on nano-scaffolds to create fluorescent sensors.

Advanced Analytical Chemistry Method Development

Role of this compound as a Reference Standard in Spectroscopic and Chromatographic Methods

In analytical chemistry, reference standards are crucial for method validation, calibration, and ensuring the accuracy and reproducibility of results. The well-defined chemical structure and distinct spectroscopic properties of this compound make it a suitable candidate for a reference standard in several analytical techniques.

Spectroscopic Methods: The most significant potential role for this compound is as a fluorescent standard. The key photophysical properties of its pyrene moiety are well-characterized.

Fluorescence Quantum Yield Standard: It can be used as a reference point for measuring the fluorescence quantum yield of unknown compounds.

Polarity Probe: The ratio of the intensities of different vibronic bands in the pyrene fluorescence spectrum is highly dependent on the polarity of the solvent. nih.gov This makes this compound an excellent standard for characterizing the polarity of unknown microenvironments, such as the interior of micelles or the active sites of enzymes.

Lifetime Standard: The fluorescence lifetime of pyrene is also well-documented, allowing its use for calibrating time-resolved fluorescence spectrometers.

The table below details the fluorescence characteristics of the pyrene chromophore relevant to its use as a standard.

| Property | Description | Application as a Standard |

| Absorption Maxima | ~275, 320, 337 nm | Wavelength calibration |

| Emission Maxima | Five distinct vibronic bands (e.g., ~372, 378, 383, 393 nm) | Wavelength calibration, Polarity sensing (I1/I3 ratio) |

| Excimer Emission | Broad, structureless band around 450-500 nm | Probing molecular proximity |

Characteristic wavelengths can vary slightly with the environment. nih.gov

Chromatographic Methods: In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), standards are needed for calibration. Given its non-polar character, this compound would be particularly useful in reversed-phase HPLC.

Retention Time Standard: Due to its stable chemical nature and precise molecular weight, it can serve as a reliable marker for calibrating retention times, especially when coupled with a fluorescence detector.

Detector Calibration: For fluorescence detectors used in chromatography, this compound can be used to calibrate the detector's response and sensitivity.

Methodologies for Detection and Quantification of this compound in Complex Matrices

The accurate detection and quantification of this compound in complex matrices are paramount for understanding its distribution, fate, and utility in various advanced research fields. Given its fluorescent pyrene core, analytical methods often leverage highly sensitive spectroscopic and chromatographic techniques. The choice of methodology is typically dictated by the nature of the sample matrix, the required sensitivity, and the desired sample throughput.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) stands as a primary technique for the analysis of this compound. This method offers excellent sensitivity and selectivity, as the pyrene moiety is naturally fluorescent.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

The principle of HPLC-FLD for this compound analysis involves the separation of the compound from other matrix components on a stationary phase, followed by its detection based on its native fluorescence. A common approach utilizes a reverse-phase C18 column with a mobile phase gradient, often consisting of methanol (B129727) and water, to achieve separation. The fluorescence detector is set to the specific excitation and emission wavelengths of the pyrene chromophore to ensure selective detection. For pyrene and its derivatives, excitation wavelengths are typically in the range of 265-341 nm, with emission maxima observed between 377-394 nm. nih.gov

A study on the determination of pyrene in plasma using HPLC-FLD demonstrated a lower limit of quantitation (LLOQ) of 2 ng/ml. nih.gov The method showed good precision, with intra-day and inter-day variations of less than 6%, and high accuracy, with values ranging from 98.3% to 103.6%. nih.gov While this data is for the parent pyrene, similar performance characteristics can be anticipated for this compound due to the shared fluorophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for its identification and structural confirmation. scielo.br In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. scielo.br

For complex mixtures, GC-MS provides high-resolution separation and definitive identification of analytes. scielo.br While not as inherently sensitive as HPLC-FLD for fluorescent compounds, GC-MS offers unparalleled specificity. The identification of compounds is typically achieved by comparing their mass spectra with established libraries. scielo.br

Spectroscopic Methods

Direct spectroscopic methods can also be employed for the detection of this compound, especially in simpler matrices or for bulk measurements.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that directly measures the fluorescence emission of this compound. The intensity of the emitted light at a specific wavelength is proportional to the concentration of the compound. This method is rapid and can be used for real-time monitoring. The fluorescence emission spectrum of pyrene derivatives is characterized by distinct monomer and, at higher concentrations, excimer fluorescence, which can provide information about the local concentration and aggregation state of the molecule. nih.gov

Sample Preparation

The successful analysis of this compound in complex matrices heavily relies on effective sample preparation to remove interfering substances and concentrate the analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): This method is used to separate this compound from aqueous matrices into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample, while interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent.

The selection of the appropriate sample preparation technique is crucial for achieving accurate and reproducible results.

Method Validation

Validation of analytical methods is essential to ensure their reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among repeated measurements, respectively.

Recovery: The efficiency of the extraction process.

The following tables summarize the key aspects of the discussed analytical methodologies.

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Principle | Detector | Typical Mobile/Carrier Gas | Key Advantages |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Fluorescence (FLD) | Methanol/Water Gradient | High sensitivity and selectivity for fluorescent compounds. nih.gov |

| GC-MS | Separation based on volatility and interaction with a stationary phase in a capillary column. | Mass Spectrometer (MS) | Helium | High specificity and structural confirmation. scielo.br |

Table 2: Representative Performance Data for Pyrene Analysis by HPLC-FLD *

| Parameter | Value | Reference |

| Lower Limit of Quantitation (LLOQ) | 2 ng/ml | nih.gov |

| Intra-day Precision (%RSD) | < 6% | nih.gov |

| Inter-day Precision (%RSD) | < 10% | nih.gov |

| Accuracy (%) | 98.3 - 103.6% | nih.gov |

| Recovery (%) | 84.7 - 95.0% | nih.gov |

*Data for the parent compound pyrene, presented as an analogue for this compound.

Table 3: Spectroscopic Properties of Pyrene Derivatives for Detection

| Compound Family | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Pyrene | 265 | 394 | nih.gov |

| Pyrenedecanoic acid | 341 | 377 | |

| Pyrenedodecanoic acid | - | 378 (monomer), 475 (excimer) | nih.gov |

Theoretical and Computational Studies of 1 Pyrenenonanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of 1-Pyrenenonanol. aps.orgresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wave function, from which properties like orbital energies and charge distribution can be derived. aps.org Methods like Density Functional Theory (DFT) are often employed as they offer a balance between computational cost and accuracy for molecules of this size. aps.orgnih.gov

The electronic transitions of a molecule, which are responsible for its absorption and fluorescence properties, are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these two orbitals is known as the HOMO-LUMO gap. ossila.comrsc.org When the molecule absorbs light with energy matching this gap, an electron is promoted from the HOMO to the LUMO. libretexts.org This process is a π-π* transition for aromatic systems like pyrene (B120774). libretexts.org

For the unsubstituted pyrene core, the HOMO-LUMO gap has been computationally determined. researchgate.net The addition of the C9H18OH alkyl-alcohol chain to the pyrene moiety in this compound is expected to have a relatively small effect on the HOMO-LUMO gap. The long alkyl chain is an electron-donating group, which can slightly raise the energy of the HOMO and minimally affect the LUMO, potentially causing a small decrease in the energy gap compared to pure pyrene. This translates to a slight red-shift (a shift to longer wavelengths) in the absorption and emission spectra. The pyrene moiety itself is an alternant polycyclic aromatic hydrocarbon (PAH). chemrxiv.org As conjugated π systems become larger, the HOMO-LUMO energy gap narrows, and the wavelength of light absorbed becomes longer. libretexts.org

Table 1: Calculated HOMO-LUMO Gap for Pyrene and Related Structures This table presents representative data for the core pyrene structure, as specific computational data for this compound was not found in the search results. The values for this compound are estimations based on known substituent effects.

| Compound | Computational Method | Basis Set | Calculated HOMO-LUMO Gap (eV) |

| Pyrene | B3LYP | 6-311++G(d,p) | 3.78 researchgate.net |

| This compound | B3LYP (Estimated) | 6-311++G(d,p) | ~3.75 |

Data is based on calculations for the unsubstituted pyrene core. researchgate.net

The key electronic transition for this compound is the HOMO to LUMO transition, which corresponds to the excitation of an electron within the π-system of the pyrene aromatic core. libretexts.org The energy of this transition dictates the characteristic UV-Vis absorption and fluorescence spectra of the molecule. ossila.com

Molecular orbital (MO) theory describes how atomic orbitals combine to form orbitals that span the entire molecule. unizin.org In this compound, the HOMO and LUMO are primarily composed of p-orbitals from the carbon atoms of the pyrene ring, forming the characteristic π-electron system. bris.ac.uk The coefficients of the atomic orbitals in the molecular orbital description indicate the electron density distribution for that orbital. bris.ac.uk

A charge distribution analysis can reveal the polarity of the molecule. The pyrene core itself is a non-polar hydrocarbon. chemrxiv.org However, the attachment of the nonanol chain, which is terminated by a polar hydroxyl (-OH) group, introduces a degree of polarity to the molecule. Quantum chemical calculations can quantify this by assigning partial atomic charges to each atom. This is often done using population analysis methods. gaussian.com

The analysis would likely show:

A high electron density localized on the oxygen atom of the hydroxyl group.

A slightly positive charge on the hydrogen of the hydroxyl group and the adjacent carbon atom.

The charge distribution across the pyrene ring would be largely unaffected, though minor polarization may occur due to the presence of the substituent chain.

This charge distribution is critical for understanding how this compound interacts with its environment, such as solvents or surfaces. bris.ac.uk

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. wustl.eduiitm.ac.in By solving the classical equations of motion, MD simulations provide insight into the dynamic evolution of a system, revealing information about its conformational flexibility and interactions. wustl.eduiitm.ac.in For this compound, MD simulations are invaluable for studying the behavior of its flexible alkyl chain and its interactions with surrounding media. iitm.ac.in

The behavior of this compound is highly dependent on its environment. MD simulations can explicitly model the interactions between this compound and solvent molecules or a surface. nih.govuwaterloo.ca

Solvent Environments: Simulations in different solvents (e.g., polar like water or non-polar like hexane) can predict how the molecule arranges itself. In a polar solvent, the non-polar pyrene and alkyl chain would likely be shielded from the solvent, while the polar hydroxyl group would seek to form hydrogen bonds. uwaterloo.ca In a non-polar solvent, the molecule would adopt a more extended conformation. These simulations help interpret experimental observations of solubility and aggregation. nih.gov

Model Surfaces: Experimental studies have investigated the adsorption of this compound onto gold (Au(111)) surfaces, often in mixed monolayers. ubc.caacs.org MD simulations can provide an atomic-level picture of this process. A simulation could model a gold slab and a collection of this compound molecules to study how they adsorb, organize, and pack on the surface. researchgate.net It could reveal the orientation of the pyrene rings relative to the surface and the conformational state of the alkyl chains, which are key to understanding the properties of the resulting self-assembled monolayer. researchgate.net

Prediction of Spectroscopic Properties through Computational Models

Computational models can be used to predict spectroscopic properties, providing a direct link between theoretical structures and experimental measurements. For this compound, this primarily involves predicting its UV-Vis absorption and fluorescence spectra. rsc.org

The prediction of the absorption spectrum is closely tied to the quantum chemical calculations of electronic transitions. libretexts.org By calculating the energies and oscillator strengths of various possible electronic excitations (not just the HOMO-LUMO transition), a theoretical spectrum can be constructed. Time-dependent density functional theory (TD-DFT) is a common method for this purpose. aps.org

Similarly, computational models can predict fluorescence spectra. After an electron is excited to the LUMO, the molecule relaxes vibrationally in the excited state before emitting a photon to return to the ground state. By optimizing the geometry of the molecule in its first excited state and calculating the energy difference back to the ground state, the emission wavelength can be estimated.

These computational predictions are powerful for:

Assigning specific peaks in an experimental spectrum to particular electronic transitions.

Understanding how changes in the molecular environment (solvents, surface binding) can lead to shifts in the observed spectra (solvatochromism). uwaterloo.ca

Investigating the properties of pyrene excimers, where two pyrene moieties interact in the excited state, leading to a characteristic broad, red-shifted emission.

Theoretical Absorption and Emission Spectra

The theoretical absorption and emission spectra of this compound are primarily governed by the π-electron system of the pyrene moiety. Computational models, particularly TD-DFT, are employed to predict the energies of electronic transitions between the ground state (S₀) and excited states (S₁, S₂, etc.). faccts.destackexchange.com